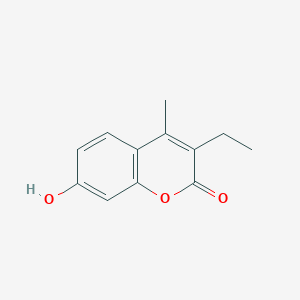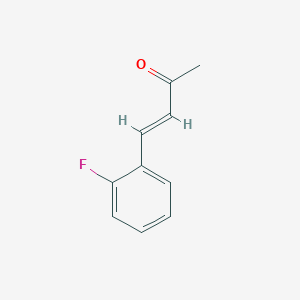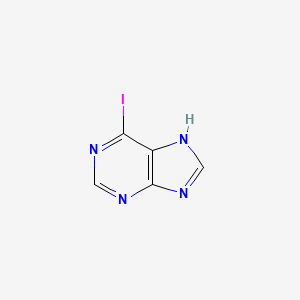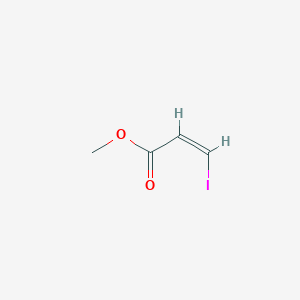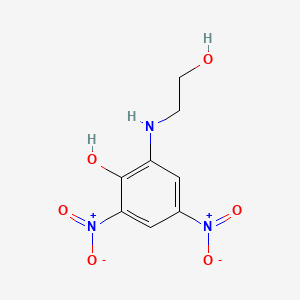![molecular formula C15H13NO3 B1310109 (2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid CAS No. 386715-44-2](/img/structure/B1310109.png)
(2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid
Vue d'ensemble
Description
The compound (2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a pyridoquinoline core with an acrylic acid moiety at the 3-position. This structure is related to quinoline-4-carboxylic acid derivatives, which have been synthesized and studied for various properties, including photoluminescent characteristics.
Synthesis Analysis
The synthesis of quinoline derivatives, such as the one , can be achieved through reactions involving arylimines and 2-substituted acrylates or acrylamides. A rapid synthesis method has been reported using indium(III) chloride and microwave irradiation in acetonitrile, which results in isolated yields up to 57% within 3 minutes . The use of a Lewis acid like indium chloride and microwave activation are critical for the reaction's success, as indicated by 13C NMR data and theoretical studies .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. In the case of coordination polymers based on a similar compound, (E)-3-(quinolin-4-yl) acrylic acid (QCA), the structure has been determined by single-crystal X-ray diffraction analysis . The QCA acts as a ligand, coordinating with metal centers to form various dimensional structures, such as 2D undulated and planar layered structures, as well as 1D ladder-like chains .
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives is influenced by the functional groups attached to the core structure. In the case of coordination polymers, the QCA ligand reacts with cadmium nitrates to form different compounds, with or without the presence of auxiliary ligands like 4,4'-bipyridine . The resulting compounds exhibit different supramolecular architectures due to the varying molar ratios of QCA to the auxiliary ligand .
Physical and Chemical Properties Analysis
Quinoline derivatives exhibit a range of physical and chemical properties. For instance, the coordination polymers synthesized from QCA demonstrate photoluminescent properties, which have been investigated for potential applications . The physical properties are further characterized by techniques such as elemental analysis, IR spectra, thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) . These analyses help in understanding the stability and structural integrity of the synthesized compounds.
Applications De Recherche Scientifique
Synthesis and Diuretic Activity
- Synthesis and Biological Properties : The synthesis of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides has shown increased diuretic activity compared to their non-brominated analogs. This indicates a potential for developing new diuretics based on this compound (Ukrainets, Golik, Chernenok, 2013).
Chemical Structure and Reactions
- Bromination and Structural Features : The bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate led to the formation of expected products and also a 9-bromo-substituted isomer. This study provides insights into the structural features of major and minor reaction products (Ukrainets et al., 2013).
Potential Medical Applications
- Diuretic Effects : A study conducted on N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides revealed their significant diuretic effect, which exceeded the activity of hydrochlorothiazide in some cases. This suggests their potential as diuretic agents (Ukrainets et al., 2018).
Antitubercular Activity
- Potential Antitubercular Agents : 1-Hydroxy-3-oxo-5,6-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid hetarylamides have been synthesized and studied for their antitubercular activity. This research contributes to the development of new antitubercular agents (Ukrainets, Mospanova, Sidorenko, 2007).
Propriétés
IUPAC Name |
(E)-3-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-13(18)7-6-12-9-11-4-1-3-10-5-2-8-16(14(10)11)15(12)19/h1,3-4,6-7,9H,2,5,8H2,(H,17,18)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLXOIXOMHOAGJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420666 | |
| Record name | (2E)-3-(5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid | |
CAS RN |
386715-44-2 | |
| Record name | (2E)-3-(5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



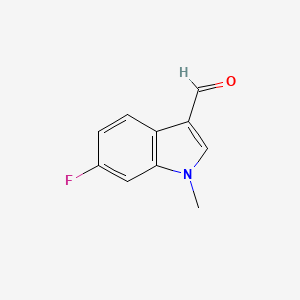


![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)

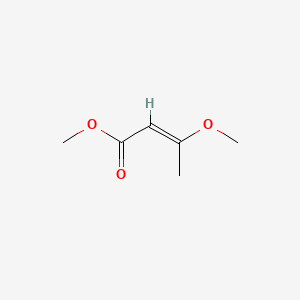

![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)
